3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide
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Overview
Description
3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide is an organic compound that features a bromophenyl group, a cyano group, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde, 2-phenoxyaniline, and malononitrile.
Knoevenagel Condensation: 3-bromobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form 3-(3-bromophenyl)-2-cyanoacrylonitrile.
Amidation: The intermediate 3-(3-bromophenyl)-2-cyanoacrylonitrile undergoes amidation with 2-phenoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenoxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).
Major Products Formed
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives or other oxidized forms.
Scientific Research Applications
3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or inflammatory diseases.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for organic electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the bromophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide
- 3-(3-fluorophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide
- 3-(3-iodophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide
Uniqueness
3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, biological activity, and physical properties compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-18-8-6-7-16(14-18)13-17(15-24)22(26)25-20-11-4-5-12-21(20)27-19-9-2-1-3-10-19/h1-14H,(H,25,26)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKOPYIRUDTYBO-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=CC3=CC(=CC=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C(=C/C3=CC(=CC=C3)Br)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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